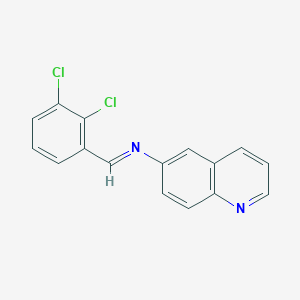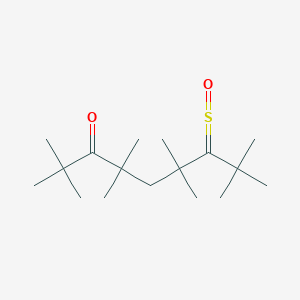![molecular formula C31H27NO B14256705 2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole CAS No. 183135-83-3](/img/structure/B14256705.png)
2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole core, which is a heterocyclic aromatic organic compound, and is substituted with a biphenyl group and a butyl chain. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole typically involves multiple steps, including the formation of the benzoxazole ring and the introduction of the biphenyl and butyl substituents. One common method involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Known for its use in OLEDs and other electronic applications.
4,4’-Bis(2,2-diphenylvinyl)-1,1’-biphenyl: Used as a luminogen in electroluminescence devices.
1,1’-Biphenyl, 4-ethenyl-: Utilized in various organic synthesis applications.
Uniqueness
2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole stands out due to its unique combination of a benzoxazole core with biphenyl and butyl substituents. This structural arrangement imparts distinct electronic and steric properties, making it suitable for specific applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
183135-83-3 |
|---|---|
Fórmula molecular |
C31H27NO |
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
6-butyl-2-[4-[2-(4-phenylphenyl)ethenyl]phenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C31H27NO/c1-2-3-7-25-16-21-29-30(22-25)33-31(32-29)28-19-14-24(15-20-28)11-10-23-12-17-27(18-13-23)26-8-5-4-6-9-26/h4-6,8-22H,2-3,7H2,1H3 |
Clave InChI |
ZFGVMPBGAAYEAM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B14256651.png)

![Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy-](/img/structure/B14256662.png)

![3-[4-(2-Oxoethoxy)phenoxy]benzoic acid](/img/structure/B14256673.png)





